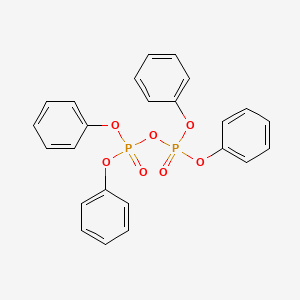
3-(2-chloroacetamido)-N,N-dimethylbenzamide
Übersicht
Beschreibung
The compound “3-(2-chloroacetamido)benzoic acid” is a related compound that has been used in various scientific studies . It has a molecular weight of 213.62 and is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, novel luminescent derivatives of benzanthrone were obtained in nucleophilic substitution reactions of 3-(2-chloroacetamido)-benzanthrone with a number of heterocyclic amines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectral data . These compounds, due to their pronounced luminescent properties, can be used to visualize biological objects .Chemical Reactions Analysis
The reaction of 2-(2-chloroacetamido)benzophenones with hexamine has been studied for the synthesis of the benzodiazepine bicycle .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Recent research has highlighted the role of chloroacetamido compounds in chemical synthesis, providing foundational knowledge for developing new chemical entities. For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide demonstrates the compound's utility in generating chlorinated amides through chlorination, oxidation, and ammonolysis processes, optimizing reaction conditions to achieve high yields and purity (Zhang Zho, 2014).
Crystallographic Studies
Crystallographic studies on related compounds, such as 3-(chloroacetamido)pyrazole, reveal insights into dimorphism and cocrystal formation, underscoring the significance of hydrogen bonding in dictating the molecular structure and stability of crystalline forms (M. Kaftory, M. Botoshansky, Yana Sheinin, 2005).
Biological Applications
In the realm of biological research, the design and synthesis of compounds based on the chloroacetamido structure have been investigated for their potential as histone deacetylase inhibitors (HDACIs), which are of significant interest in cancer treatment. The study of derivatives based on 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and their antiproliferative activity against cancer cells highlights the therapeutic potential of these compounds (Samir M. El-Rayes, Gomaa M S, A. A, Walid Fathalla, I. Ali, 2019).
Antimicrobial Research
The exploration of new thiazole and pyrazole derivatives based on chloroacetamido compounds has shown promising antimicrobial activities, emphasizing the role of these compounds in developing novel antimicrobial agents. This highlights the potential utility of chloroacetamido derivatives in addressing microbial resistance and offering new pathways for antimicrobial therapy (M. Gouda, M. Berghot, Ghada E. Abd El-Ghani, A. Khalil, 2010).
Conformational and Interaction Studies
Studies on N,N-dimethyl-2-haloacetamides, including chloro derivatives, provide insights into conformational preferences and orbital interactions, contributing to a deeper understanding of their chemical behavior and potential applications in designing more efficient and selective chemical reactions (C. R. Martins, R. Rittner, C. Tormena, 2005).
Wirkmechanismus
Target of Action
It’s known that chloroacetamides, a class of compounds to which this molecule belongs, are often used as reactants in the synthesis of various bioactive compounds
Mode of Action
Chloroacetamides are known to interact with their targets through the formation of covalent bonds, typically involving the chlorine atom . This interaction can lead to changes in the target molecule, potentially altering its function.
Pharmacokinetics
The presence of the chloroacetamido group could potentially influence its bioavailability, as chloroacetamides are known to be reactive and may undergo various transformations in the body .
Action Environment
The action, efficacy, and stability of 3-(2-chloroacetamido)-N,N-dimethylbenzamide could potentially be influenced by various environmental factors. These might include pH, temperature, and the presence of other molecules that can react with chloroacetamides
Safety and Hazards
Zukünftige Richtungen
The development of new therapeutic agents with better activity is essential due to the emergence of bacterial resistance . The advancement of multi-potent and efficient antimicrobial agents is crucial to overcome the increased multi-drug resistance of bacteria and fungi . Therefore, compounds like “3-(2-chloroacetamido)-N,N-dimethylbenzamide” could potentially be explored in future research for their antimicrobial and anticancer activities.
Eigenschaften
IUPAC Name |
3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-14(2)11(16)8-4-3-5-9(6-8)13-10(15)7-12/h3-6H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPONPDCOFTECB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242992 | |
| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049604-97-8 | |
| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049604-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloroacetyl)amino]-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801242992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Dimethylamino)styryl]-1-docosylpyridinium bromide](/img/structure/B3363630.png)







![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)


![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)

